molecular formula C10H14Cl2N2 B2971703 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride CAS No. 1909306-19-9

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride

Cat. No.: B2971703
CAS No.: 1909306-19-9
M. Wt: 233.14
InChI Key: BGUOCOIUIAAWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is a heterocyclic compound with the molecular formula C10H14N2·2HCl. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tetrahydropyridine ring fused to a pyridine ring, making it a valuable scaffold for the synthesis of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the tetrahydropyridine ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and research tools .

Properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h2-4,6-7,12H,1,5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUOCOIUIAAWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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